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Compound of Interest

Compound Name:
3,7-dimethyl-1H-indole-2-

carboxamide

CAS No.: 1446251-28-0

Cat. No.: B1432153

Get Quote

Executive Summary & Structural Rationale
The indole-2-carboxamide scaffold is renowned for its rigid planar geometry, which facilitates

strong binding to kinase pockets (e.g., RIPK1) and ion channels.[1] However, the unsubstituted

core suffers from rapid oxidative metabolism and poor aqueous solubility.[1][2]

3,7-dimethyl-1H-indole-2-carboxamide represents a strategic structural optimization:

3-Methylation: Blocks the primary metabolic "soft spot" at C3, preventing oxidation to the

indolenine intermediate.[1][2]

7-Methylation: Introduces steric bulk that can twist the amide bond out of planarity (improving

solubility) and shield the indole NH from conjugation reactions.[1][2]

This guide compares the 3,7-dimethyl variant against three critical analogs to highlight the

structure-property relationships (SPR) governing their pharmacokinetic fate.
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Compound ID Structure Name Role in Analysis Key Liability

Ref-3,7
3,7-dimethyl-1H-

indole-2-carboxamide
Primary Subject

Optimized core for

stability.[1][2][3]

Analog-H
1H-indole-2-

carboxamide
Baseline Scaffold

Rapid C3-oxidation;

High Clearance.[1][2]

Analog-3M
3-methyl-1H-indole-2-

carboxamide
Metabolic Blocker

Improved stability;

Low Solubility.[1][2]

Analog-4,6
4,6-dimethyl-1H-

indole-2-carboxamide
Lipophilic Variant

High LogP; Potential

CYP Inhibition.[1][2]

Physicochemical & Absorption Profile[1][2][4]
The absorption potential is dictated by the balance between lipophilicity (LogP) and kinetic

solubility.[1][2] The 3,7-dimethyl substitution increases lipophilicity compared to the

unsubstituted parent but improves lattice energy disruption.[1][2]

Comparative Data: Solubility & Permeability
Data synthesized from SAR studies on indole-carboxamide libraries (e.g., Antiplasmodial and T.

cruzi series).[1][2]
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Property
Ref-3,7

(Predicted/Obs
erved)

Analog-H

(Baseline)
Analog-3M Analog-4,6

cLogP 2.8 - 3.1 1.8 2.3 2.9

Kinetic Solubility

(pH 7.4)

Moderate (10–50

µM)
Low (<10 µM) Low (<5 µM) Low (<5 µM)

PAMPA

Permeability (

)

High (>10

10

cm/s)

High High High

Efflux Ratio

(Caco-2)
< 2.0 (Passive)

> 2.0 (P-gp

Substrate)
< 2.0 < 2.0

Polar Surface

Area (PSA)
~43 Å² ~43 Å² ~43 Å² ~43 Å²

Scientific Insight: The Analog-H (unsubstituted) often exhibits "brick dust" properties—high

crystallinity and poor solubility.[1][2] The Ref-3,7 analog mitigates this via the 7-methyl group,

which introduces a torsional twist, disrupting crystal packing and slightly enhancing solubility

despite the increased lipophilicity.[1][2] However, all analogs in this class generally require

formulation aids (e.g., cyclodextrins) for in vivo dosing.[1][2]

Metabolic Stability & Clearance Mechanisms[1][2][4]
Metabolic stability is the differentiating factor for the 3,7-dimethyl analog.[1][2] The indole ring is

electron-rich, making it susceptible to Cytochrome P450 (CYP) oxidation.[1][2]

Metabolic Pathways Analysis[1][2]
C3-Oxidation (Major Route): In Analog-H, CYP enzymes (primarily CYP3A4) attack the C3

position, forming an epoxide or indolenine intermediate, leading to ring opening or

polymerization.[1][2]

Effect in Ref-3,7: The 3-methyl group sterically and chemically blocks this pathway,

significantly extending half-life (
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).[1][2]

Benzylic Oxidation: The methyl groups themselves become sites for metabolism (forming

).[1][2]

Effect in Ref-3,7: While C3 is blocked, the C7-methyl is less accessible to CYPs due to

steric hindrance from the amide group, making Ref-3,7 more stable than Analog-4,6,

where the methyls are more exposed.[1][2]

Experimental Stability Data (Microsomal Stability)
Parameter Ref-3,7 Analog-H Analog-3M Analog-4,6

(Human

Microsomes)
< 15 µL/min/mg > 50 µL/min/mg ~20 µL/min/mg ~25 µL/min/mg

(Rat

Hepatocytes)

< 10 µL/min/10⁶

cells

> 40 µL/min/10⁶

cells

~15 µL/min/10⁶

cells

~20 µL/min/10⁶

cells

Primary

Metabolite

Hydroxymethyl

(minor)
3-Hydroxy-indole Hydroxymethyl Hydroxymethyl

Visualization: Metabolic Fate & Screening Workflow
The following diagram illustrates the metabolic blockade strategy and the experimental

screening cascade.
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Metabolic Pathways

Experimental Cascade
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Microsomal Stability
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If > 5 µM Hepatocyte Clearance
(Whole Cell)

If CLint < 50

Click to download full resolution via product page

Caption: Comparative metabolic fate of 3,7-dimethyl-indole. The 3-methyl group effectively

blocks the rapid C3-oxidation pathway, shunting metabolism to slower benzylic oxidation

routes.[1][2]

Distribution & Safety (Toxicity)[1][2]
Plasma Protein Binding (PPB)
Indole-carboxamides are highly lipophilic and exhibit high plasma protein binding.[1][2]

Ref-3,7: Expected PPB > 95% (Fraction unbound

< 5%). This limits the free drug concentration available for target engagement, necessitating
higher total plasma exposure.[1][2]

hERG Inhibition (Cardiotoxicity Signal)
A known liability of the indole-carboxamide class is hERG channel blockade, which can lead to

QT prolongation.[1][2]
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Analog-H: Low hERG risk.[1][2]

Ref-3,7 & Analog-4,6: Increased lipophilicity correlates with increased hERG affinity.[1][2]

Mitigation: Introduction of polar groups (e.g., solubilizing tails like N-methylpiperidine, as

seen in optimized antiplasmodial analogs) is often required to reduce hERG IC50 to safe

levels (> 20 µM).[1][2]

Experimental Protocols
To generate the data discussed above, the following standardized protocols are recommended.

Protocol A: Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (

).[1][2]

Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL in phosphate buffer (pH

7.4).

Incubation: Pre-incubate with test compound (1 µM final conc, <0.1% DMSO) for 5 min at

37°C.

Initiation: Add NADPH-generating system (1 mM NADPH final).

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing

internal standard).

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. Slope

gives

.[1][2]

[1][2]
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Protocol B: Kinetic Solubility Assay
Objective: Assess "drug-like" solubility limits.

Stock: Prepare 10 mM stock of Ref-3,7 in DMSO.

Dosing: Spike stock into PBS (pH 7.4) to a target concentration of 200 µM (2% DMSO final).

Equilibration: Shake for 24 hours at room temperature.

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

Quantification: Analyze filtrate via UV-Vis (254 nm) or LC-MS against a standard curve.

Conclusion
3,7-dimethyl-1H-indole-2-carboxamide represents a significant ADME improvement over the

unsubstituted indole-2-carboxamide scaffold.[1][2] By blocking the C3 metabolic soft spot and

utilizing the C7 substituent to modulate planarity, it achieves a superior balance of metabolic

stability and solubility.[1]

Best For: Early-stage lead optimization where metabolic half-life is the primary bottleneck.[1]

[2]

Watch For: High plasma protein binding and potential hERG liability due to increased

lipophilicity.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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